molecular formula C13H7BrF4O B6383632 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261897-62-4

3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6383632
CAS RN: 1261897-62-4
M. Wt: 335.09 g/mol
InChI Key: JYODDLMGLZIFKN-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is a chemical compound that has been used in a variety of scientific research applications. It is a highly fluorinated phenol that is used as a starting material in the synthesis of a wide range of compounds. It has been utilized in the synthesis of drugs, pesticides, and other compounds with potential medical applications.

Scientific Research Applications

3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol has been used in a variety of scientific research applications. It has been utilized in the synthesis of drugs, pesticides, and other compounds with potential medical applications. It has also been used in the synthesis of polymers, dyes, and other organic compounds. Additionally, it has been used in the synthesis of catalysts and other materials for use in catalysis.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. Additionally, the compound may act as a nucleophile, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol are not well understood. However, the compound has been shown to have some antimicrobial activity, and it has been used in the synthesis of drugs, pesticides, and other compounds with potential medical applications. Additionally, the compound has been shown to have some cytotoxic effects in laboratory studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound can be used in a variety of reactions, and it is relatively stable under a variety of conditions. The main limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

For research involving 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol include further investigation into its antimicrobial and cytotoxic effects, as well as its potential applications in drug and pesticide synthesis. Additionally, further research into the mechanism of action of this compound could lead to new and improved synthesis methods. Finally, further research into its potential applications in catalysis could lead to the development of new and improved catalysts.

Synthesis Methods

3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 2-fluoro-3-trifluoromethylphenol with bromine in an aqueous solution. This reaction is typically carried out at room temperature and takes several hours to complete. Other methods for synthesizing this compound include the reaction of 2-fluoro-3-trifluoromethylphenol with bromine in an organic solvent such as dichloromethane, and the reaction of 2-fluoro-3-trifluoromethylphenol with bromine in a Lewis acid such as aluminum chloride.

properties

IUPAC Name

3-bromo-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF4O/c14-8-4-7(5-9(19)6-8)10-2-1-3-11(12(10)15)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYODDLMGLZIFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686471
Record name 5-Bromo-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol

CAS RN

1261897-62-4
Record name [1,1′-Biphenyl]-3-ol, 5-bromo-2′-fluoro-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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